molecular formula C2H2BrNaO2 B7948742 sodium;2-bromoacetate

sodium;2-bromoacetate

Cat. No.: B7948742
M. Wt: 160.93 g/mol
InChI Key: SESSOVUNEZQNBV-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-bromoacetate” is known as Iron (III) hexacyanoferrate (II), commonly referred to as Prussian blue. It is a coordination compound with the formula C18Fe7N18. This compound is notable for its distinctive blue color and has been used historically as a pigment in paints and inks. It also has applications in various scientific fields due to its unique chemical properties .

Scientific Research Applications

Iron (III) hexacyanoferrate (II) has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron (III) hexacyanoferrate (II) can be synthesized through the reaction of iron (III) chloride with potassium ferrocyanide under acidic conditions. The reaction typically proceeds as follows:

4FeCl3+3K4[Fe(CN)6]Fe4[Fe(CN)6]3+12KCl4FeCl_3 + 3K_4[Fe(CN)_6] \rightarrow Fe_4[Fe(CN)_6]_3 + 12KCl 4FeCl3​+3K4​[Fe(CN)6​]→Fe4​[Fe(CN)6​]3​+12KCl

This reaction is carried out in an aqueous solution, and the product precipitates as a blue solid, which is then filtered and washed to obtain pure Iron (III) hexacyanoferrate (II).

Industrial Production Methods

Industrial production of Iron (III) hexacyanoferrate (II) involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control the reaction conditions precisely. The product is then subjected to purification processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Iron (III) hexacyanoferrate (II) undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: It can participate in redox reactions due to the presence of iron in different oxidation states.

    Substitution Reactions: The cyanide ligands can be substituted by other ligands under specific conditions.

Common Reagents and Conditions

    Oxidation: In the presence of strong oxidizing agents, Iron (III) hexacyanoferrate (II) can be oxidized to form different iron complexes.

    Reduction: Reducing agents can convert Iron (III) to Iron (II) within the compound, altering its chemical properties.

    Substitution: Ligand exchange reactions can occur in the presence of competing ligands, leading to the formation of new coordination compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iron complexes, while reduction can produce lower oxidation state complexes .

Mechanism of Action

The mechanism of action of Iron (III) hexacyanoferrate (II) in medical applications involves its ability to bind to heavy metals and facilitate their excretion from the body. The compound forms stable complexes with metal ions, preventing their absorption in the gastrointestinal tract and promoting their elimination through feces. This chelation process is crucial for its use as an antidote for heavy metal poisoning .

Comparison with Similar Compounds

Similar Compounds

    Iron (II) hexacyanoferrate (III): Similar in structure but with different oxidation states of iron.

    Copper (II) hexacyanoferrate (II): Another coordination compound with similar cyanide ligands but different central metal ion.

    Nickel (II) hexacyanoferrate (II): Similar coordination chemistry but with nickel as the central metal ion.

Uniqueness

Iron (III) hexacyanoferrate (II) is unique due to its historical significance as a pigment and its diverse applications in modern science and industry. Its ability to form stable complexes with heavy metals makes it particularly valuable in medical treatments for heavy metal poisoning .

Properties

IUPAC Name

sodium;2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESSOVUNEZQNBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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